molecular formula C17H31N3O2 B5336567 N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Cat. No.: B5336567
M. Wt: 309.4 g/mol
InChI Key: XXUDBXHTJQNTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, commonly known as Cyasorb UV-531, is a widely used ultraviolet (UV) stabilizer in various polymers, coatings, and plastics. It belongs to the class of hindered amine light stabilizers (HALS) and is known for its excellent thermal stability and UV absorption properties.

Scientific Research Applications

Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 has been extensively studied for its this compound stabilization properties in various polymers, coatings, and plastics. It has been shown to improve the weathering resistance and durability of these materials, thus extending their service life. Additionally, Cyasorb this compound-531 has been investigated for its antioxidant properties and has been found to inhibit the oxidation of polyolefins and other polymers.

Mechanism of Action

The mechanism of action of Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 involves the absorption of this compound radiation in the range of 290-400 nm. Upon absorption, the molecule undergoes a reversible photochemical reaction, which dissipates the absorbed energy as heat. This prevents the formation of free radicals and other reactive species, which can cause degradation of the polymer matrix.
Biochemical and Physiological Effects:
Cyasorb this compound-531 has no known biochemical or physiological effects in humans or animals. It is considered to be a non-toxic and non-carcinogenic substance.

Advantages and Limitations for Lab Experiments

The advantages of using Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 in lab experiments include its excellent this compound stabilization properties, thermal stability, and compatibility with various polymers and coatings. However, its use in certain applications may be limited due to its relatively low solubility in some solvents and its susceptibility to hydrolysis under acidic conditions.

Future Directions

There are several future directions for research on Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531. These include:
1. Development of new synthesis methods to improve the yield and purity of the product.
2. Investigation of the effects of Cyasorb this compound-531 on the mechanical properties of polymers and coatings.
3. Study of the long-term stability of Cyasorb this compound-531 in various environments, including exposure to this compound radiation, heat, and moisture.
4. Evaluation of the environmental impact of Cyasorb this compound-531 and its degradation products.
5. Development of new HALS with improved this compound stabilization properties and reduced toxicity.
Conclusion:
In conclusion, Cyasorb this compound-531 is an important this compound stabilizer with excellent thermal stability and this compound absorption properties. It has been extensively studied for its applications in various polymers, coatings, and plastics. The mechanism of action involves the absorption of this compound radiation and the dissipation of absorbed energy as heat. Cyasorb this compound-531 has no known biochemical or physiological effects in humans or animals and is considered to be a non-toxic and non-carcinogenic substance. However, its use in certain applications may be limited due to its relatively low solubility in some solvents and susceptibility to hydrolysis under acidic conditions. There are several future directions for research on Cyasorb this compound-531, including the development of new synthesis methods, investigation of its effects on mechanical properties, and evaluation of its environmental impact.

Synthesis Methods

The synthesis of Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 involves the reaction of N-cyclohexyl-N'-hydroxyethanediamide with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product after purification.

Properties

IUPAC Name

N-cyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h12-13,20H,5-11H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUDBXHTJQNTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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